Product packaging for Methyl 5-(benzyloxy)-2-hydroxybenzoate(Cat. No.:CAS No. 61227-22-3)

Methyl 5-(benzyloxy)-2-hydroxybenzoate

Cat. No.: B1318090
CAS No.: 61227-22-3
M. Wt: 258.27 g/mol
InChI Key: STKBIDZTDFSKEP-UHFFFAOYSA-N
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Description

Methyl 5-(benzyloxy)-2-hydroxybenzoate (CAS 61227-22-3) is a benzoate ester derivative of significant interest in organic and medicinal chemistry research. With a molecular formula of C15H14O4 and a molecular weight of 258.27 g/mol, it serves as a versatile building block for the synthesis of more complex molecules . Its structure features both a benzyl-protected phenolic hydroxyl group and a methyl ester, which can be selectively manipulated in multi-step synthetic sequences. This compound is recognized for its role as a key synthetic intermediate. Its structural framework is utilized in the exploration of various pharmacologically active compounds. Furthermore, derivatives of benzyloxy-hydroxybenzoates are investigated as core structures in the development of potential inhibitors for targets like the salicylate synthase from M. tuberculosis and as multifunctional agents for neurodegenerative diseases . The benzyloxy group acts as a common protecting group, allowing for further functionalization of the molecular scaffold . Researchers value this compound for its utility in constructing complex chemical entities, particularly in pharmaceutical research and development. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O4 B1318090 Methyl 5-(benzyloxy)-2-hydroxybenzoate CAS No. 61227-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-5-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-15(17)13-9-12(7-8-14(13)16)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKBIDZTDFSKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515591
Record name Methyl 5-(benzyloxy)-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61227-22-3
Record name Methyl 5-(benzyloxy)-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Benzyloxybenzoate Derivatives in Modern Organic Chemistry

Benzyloxybenzoate derivatives, a class of compounds characterized by a benzoate (B1203000) structure featuring a benzyloxy group, are of considerable importance in contemporary organic chemistry. These molecules are frequently utilized as key components in the synthesis of a wide array of organic products, including pharmaceuticals and natural products. researchgate.net The benzyloxy group often serves as a protecting group for a phenol (B47542), a common reactive moiety in organic molecules. This protective function is crucial in multi-step syntheses, preventing the hydroxyl group from undergoing unintended reactions while other parts of the molecule are being modified.

The versatility of benzyloxybenzoates extends to the field of materials science, where they are essential components in the development of liquid crystals. researchgate.net Their rigid, rod-like molecular structure, a characteristic of many liquid crystal compounds, allows for the formation of mesophases, which are states of matter intermediate between conventional liquids and solid crystals. researchgate.net The specific arrangement and properties of the benzyloxy and benzoate components can be tailored to produce materials with desired optical and electronic characteristics.

Furthermore, benzoic acid and its derivatives are widely used in various industrial applications, from food preservation to the synthesis of dyes and polymers. wikipedia.orgresearchgate.net The study of these derivatives, including benzyloxybenzoates, provides insights into chemical reactivity and mechanisms that are fundamental to organic chemistry. researchgate.net The ability to modify the benzene (B151609) ring with different functional groups, such as the benzyloxy group, allows chemists to fine-tune the electronic and steric properties of the molecule, making it a versatile scaffold for building complex molecular architectures. masterorganicchemistry.com

Chemical Properties of Methyl 5-(benzyloxy)-2-hydroxybenzoate
PropertyValue
Molecular FormulaC₁₅H₁₄O₄
Molecular Weight258.27 g/mol
AppearanceSolid
IUPAC NameThis compound

Significance As a Pivotal Intermediate in Advanced Chemical Synthesis

Alkylation Strategies for Selective Benzyloxy Group Introduction

The most prevalent method for synthesizing this compound is through the selective O-alkylation of a suitable precursor. This approach leverages the differing reactivity of the hydroxyl groups in the starting material, enabling the targeted placement of the benzyloxy group at the C5 position.

Precursor Compounds

The choice of starting material is fundamental to a successful and selective synthesis. Methyl 2,5-dihydroxybenzoate (B8804636) is the most widely used precursor. medchemexpress.comfishersci.ca This compound provides the essential molecular structure, featuring two hydroxyl groups in distinct chemical environments. The hydroxyl group at the C5 position is more nucleophilic and less sterically hindered compared to the C2 hydroxyl group, which is engaged in intramolecular hydrogen bonding with the adjacent ester function. This inherent reactivity difference is key to achieving selective benzylation. diva-portal.org

Another precursor mentioned in multi-step syntheses is Methyl 2-hydroxy-5-(prop-2-ynyloxy)benzoate . In these cases, the propargyl group is introduced first, and subsequent chemical transformations lead to the desired benzyloxy-substituted product, often as part of a more extensive synthetic sequence for creating complex molecules. The initial propargylation serves to protect or modify the C5 hydroxyl group for later reactions.

Benzylation Reagents and Optimization of Reaction Conditions

The selection of the benzylation reagent and the fine-tuning of reaction conditions are critical for obtaining high yields and selectivity.

Benzylation Reagents: Benzyl halides , such as benzyl bromide and benzyl chloride , are the most common reagents for introducing the benzyl group. ias.ac.in Benzyl bromide is often favored due to its greater reactivity. ias.ac.in

Bases and Solvents: The reaction is typically conducted in the presence of a base to deprotonate the phenolic hydroxyl group, thereby enhancing its nucleophilicity. Commonly used bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The choice of solvent is also crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) and acetone (B3395972) being frequently employed. fordham.edu

Catalysts: In some cases, catalysts like tetra-n-butylammonium iodide (TBAI) are used to accelerate the reaction, especially when using less reactive benzyl chlorides. The iodide ion can displace the chloride to form a more reactive benzyl iodide in situ.

Optimization of Reaction Conditions: Achieving selective benzylation at the C5 position necessitates careful control over the stoichiometry and temperature of the reaction. Using approximately one equivalent of the benzylating agent promotes mono-alkylation at the more reactive C5 hydroxyl group. The reaction is often performed at room temperature or with gentle heating to facilitate the desired transformation while avoiding side reactions, such as the alkylation of the C2 hydroxyl group. fordham.edu

PrecursorBenzylation ReagentBaseSolventCatalystTypical Conditions
Methyl 2,5-dihydroxybenzoateBenzyl bromideK₂CO₃DMFNoneRoom temperature to 80 °C
Methyl 2,5-dihydroxybenzoateBenzyl bromideK₂CO₃AcetoneNoneReflux
Methyl 2,5-dihydroxybenzoateBenzyl chlorideK₂CO₃DMFTBAI80 °C

Alternative Synthetic Routes to this compound Analogues and Isomers

While the direct alkylation of Methyl 2,5-dihydroxybenzoate is the most straightforward route, alternative methods have been developed, especially for synthesizing related analogues and isomers.

Synthesis via Fischer Esterification and Subsequent Alkylation

An alternative strategy begins with 2,5-dihydroxybenzoic acid . diva-portal.orgprepchem.com This route may involve the initial esterification of the carboxylic acid to form Methyl 2,5-dihydroxybenzoate, followed by the selective benzylation as described previously. The Fischer esterification involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgyoutube.commit.edu This multi-step approach provides an alternative pathway that can be beneficial in certain synthetic contexts. nist.gov

Microwave or Ultrasound-Assisted Synthetic Approaches

To enhance reaction efficiency, modern energy sources have been applied to the synthesis of benzyl ethers.

Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to significantly shorten reaction times for O-alkylation. rasayanjournal.co.inunesp.brnih.gov This technique can reduce reaction times from hours to minutes by efficiently and rapidly heating the reaction mixture. nih.gov

Ultrasound-Assisted Synthesis: Sonication, the application of ultrasound, is another non-conventional energy source that can promote organic reactions. nih.govnih.gov The acoustic cavitation generated by ultrasound can improve mass transfer and increase the reactivity of the reagents. While specific applications for the title compound are not extensively documented, the principles of ultrasound-assisted O-alkylation of phenols are well-established and offer a viable, albeit less common, alternative synthetic method. researchgate.net

Purification and Isolation Techniques for this compound

The successful synthesis of this compound is contingent upon effective purification and isolation of the final product from the crude reaction mixture. The primary techniques employed for this purpose are column chromatography and recrystallization, which are designed to separate the target compound from unreacted starting materials, byproducts, and other impurities.

Column Chromatography

Column chromatography is a widely utilized method for the purification of this compound, leveraging the differential adsorption of components in a mixture onto a stationary phase. Silica gel is the most common stationary phase for this compound. The separation is achieved by eluting the mixture through the column with a suitable solvent system (mobile phase).

Research on analogous compounds, such as Methyl 4-(benzyloxy)-2-hydroxybenzoate, provides a strong basis for selecting an appropriate mobile phase. A common approach involves an initial extraction of the crude product into an organic solvent like chloroform, followed by washing with water and drying over anhydrous sodium sulfate. researchgate.net After removal of the solvent, the resulting crude solid is subjected to column chromatography. researchgate.net

The choice of eluent system is critical for achieving good separation. A non-polar solvent system is typically used, with the polarity gradually increased to elute the desired compound. Based on procedures for structurally similar molecules, a mixture of hexane (B92381) and ethyl acetate (B1210297) is highly effective. researchgate.netmdpi.comunimi.it

Table 1: Exemplary Chromatographic Conditions for Purification

ParameterDetails
Stationary Phase Silica Gel (60–120 mesh) researchgate.net
Mobile Phase (Eluent) 5% Ethyl Acetate in Hexane researchgate.net
Alternative Eluents Hexane/Ethyl Acetate (8:2 or 9:1) mdpi.comunimi.it
Petroleum Ether/Ethyl Acetate (4:1) mdpi.com
Cyclohexane/Isopropanol (9:1) mdpi.com

The progress of the separation is monitored by Thin Layer Chromatography (TLC), which helps in identifying the fractions containing the purified product. mdpi.com

Recrystallization

Following chromatographic purification, recrystallization is often employed as a final step to obtain this compound in high purity and as a crystalline solid. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.

The selection of an appropriate solvent is paramount for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For this compound and its isomers, ethanol (B145695) has been demonstrated to be an effective recrystallization solvent. researchgate.net

The process involves dissolving the partially purified compound in a minimal amount of hot ethanol to create a saturated solution. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts, remain dissolved in the solvent. The purified crystals are then isolated by filtration. The result is typically a colorless, crystalline solid. researchgate.net

Table 2: Recrystallization Parameters

ParameterDetails
Solvent Pure Ethanol researchgate.net
Procedure Dissolution in minimal hot solvent, followed by slow cooling to induce crystallization.
Isolation Filtration of the formed crystals.
Expected Outcome Colorless plates or crystalline solid. researchgate.net

By combining column chromatography and recrystallization, this compound can be isolated with a high degree of purity, suitable for subsequent analytical characterization and use in further synthetic applications.

Advanced Chemical Reactivity and Derivatization of Methyl 5 Benzyloxy 2 Hydroxybenzoate

Transformations Involving the Benzyloxy Ether Moiety

The benzyloxy group serves as a common protecting group for phenols due to its stability under various conditions and its susceptibility to selective cleavage.

Chemoselective Cleavage Reactions (e.g., Hydrogenolysis for Deprotection)

The benzyl (B1604629) group in benzyloxyarenes can be selectively removed to deprotect the phenolic hydroxyl group. A primary method for this transformation is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas. The process involves the cleavage of the carbon-oxygen bond of the ether, yielding the free phenol (B47542) and toluene (B28343) as a byproduct. This method is valued for its mild conditions and high efficiency.

Another approach for the debenzylation of aryl benzyl ethers involves the use of Lewis acids like boron trichloride (B1173362) (BCl₃) in the presence of a cation scavenger such as pentamethylbenzene. researchgate.net This method is particularly useful for substrates that may not be compatible with hydrogenation conditions. researchgate.net Additionally, photoredox catalysis has emerged as a modern technique for the chemoselective cleavage of phenolic ethers, offering an alternative to traditional methods. chemrxiv.org For related compounds like p-methoxybenzyl (PMB) ethers, catalytic amounts of hydrochloric acid in hexafluoro-2-propanol have been shown to be effective for deprotection, highlighting the range of acidic conditions that can be employed for cleaving benzyl-type ethers. universiteitleiden.nl

Reaction TypeReagentsProductKey Features
HydrogenolysisH₂, Pd/CMethyl 2,5-dihydroxybenzoate (B8804636)Mild conditions, high yield.
Lewis Acid CleavageBCl₃, PentamethylbenzeneMethyl 2,5-dihydroxybenzoateUseful for substrates incompatible with hydrogenation. researchgate.net
Acid-Catalyzed Cleavagecat. HCl, HFIP/DCMMethyl 2,5-dihydroxybenzoateFast and mild for specific benzyl ethers. universiteitleiden.nl

Functional Group Modifications at the Hydroxyl Position

The phenolic hydroxyl group is a key site for derivatization, allowing for the introduction of a variety of functional groups.

Alkylation and Acylation Reactions

The hydroxyl group can be readily alkylated or acylated. Alkylation is typically achieved by treating the compound with an alkyl halide in the presence of a base, such as potassium carbonate, to deprotonate the phenol. researchgate.net This reaction converts the hydroxyl group into an ether.

Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine. rsc.org This reaction forms an ester. A convenient method for the specific acylation of phenolic hydroxyl groups involves a photoinduced radical pathway using an aldehyde in the presence of iridium and nickel catalysts. nih.gov

ReactionReagentFunctional Group Transformation
AlkylationAlkyl halide, Base (e.g., K₂CO₃)Phenolic -OH → Ether -OR
AcylationAcyl chloride or Anhydride, BasePhenolic -OH → Ester -OC(O)R

Condensation Reactions

The phenolic hydroxyl group, in conjunction with the adjacent aromatic ring, can participate in condensation reactions. For instance, reactions with aldehydes and ketones can lead to the formation of new carbon-carbon bonds, often at the ortho or para position to the hydroxyl group, if available. While the ortho position is substituted, the other ortho position is available for such reactions. These reactions are typically acid or base-catalyzed. Condensation-based functionalization of C-H bonds in cyclic amines often involves the formation of enamine intermediates. nih.gov While not directly applicable to the hydroxyl group, it illustrates the types of condensation strategies employed in organic synthesis. The Darzens glycidic ester synthesis, a condensation reaction between a ketone or aldehyde and an α-haloester, is inhibited by the presence of a phenolic hydroxyl group. google.com

Derivatization at the Ester Group

The methyl ester group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups. The most common reaction is hydrolysis, which converts the ester to a carboxylic acid. This reaction can be carried out under either acidic or basic conditions. miracosta.edubyjus.com Basic hydrolysis, or saponification, involves treatment with a base like sodium hydroxide (B78521), followed by acidification to yield the carboxylic acid. byjus.com

The ester can also undergo transesterification, where treatment with another alcohol in the presence of an acid or base catalyst results in the exchange of the methoxy (B1213986) group for a different alkoxy group. Furthermore, reaction with amines can convert the ester into an amide. These transformations are fundamental in modifying the properties and reactivity of the molecule.

Hydrolysis to the Carboxylic Acid Analogue

The methyl ester functionality of Methyl 5-(benzyloxy)-2-hydroxybenzoate can be readily converted to its corresponding carboxylic acid, 5-(benzyloxy)-2-hydroxybenzoic acid, through hydrolysis. This reaction is typically carried out under basic conditions, a process known as saponification. miracosta.edu The mechanism involves the nucleophilic attack of a hydroxide ion (from a base like sodium hydroxide or potassium hydroxide) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. miracosta.edu

The reaction is generally performed by heating the ester in an aqueous solution of a strong base, often with a co-solvent like methanol (B129727) or ethanol (B145695) to ensure miscibility. miracosta.eduunimi.it After the reaction is complete, the resulting carboxylate salt is neutralized with a strong acid, such as hydrochloric acid, to protonate the salt and precipitate the desired carboxylic acid. unimi.it The progress of the hydrolysis can be monitored by the disappearance of the ester, which is often an oily liquid, and the formation of a homogeneous solution of the carboxylate salt. miracosta.edu

Table 1: Conditions for Hydrolysis of Methyl Esters This table presents typical conditions for the hydrolysis of methyl esters to their corresponding carboxylic acids, based on analogous reactions.

ParameterConditionSource
Reagent Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) miracosta.eduunimi.it
Solvent Water/Methanol or Water/Ethanol mixture miracosta.eduunimi.it
Temperature Reflux / Heating unimi.it
Work-up Acidification with a strong acid (e.g., HCl) unimi.it

Transesterification Reactions

Transesterification is a process where the alkoxy group (-OCH3) of the ester is exchanged with the alkoxy group of another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases and is an equilibrium process. masterorganicchemistry.comasianpubs.org To drive the reaction to completion, a large excess of the new alcohol is typically used as the solvent. masterorganicchemistry.com

Under basic conditions, the mechanism involves the nucleophilic attack of an alkoxide ion on the ester carbonyl, leading to a tetrahedral intermediate that expels the original methoxide ion. masterorganicchemistry.com Common base catalysts include sodium or potassium alkoxides corresponding to the alcohol being used.

Acid-catalyzed transesterification begins with the protonation of the ester's carbonyl oxygen, which enhances its electrophilicity. masterorganicchemistry.com The new alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of methanol and the formation of the new ester. numberanalytics.com Various catalysts, including sulfuric acid, hydrochloric acid, and Lewis acids, can be employed. numberanalytics.comorganic-chemistry.org More contemporary methods utilize catalysts like N-heterocyclic carbenes (NHCs) or zinc clusters for milder reaction conditions. organic-chemistry.org

Table 2: Catalysts and Conditions for Transesterification of Aromatic Esters This table summarizes various catalytic systems used for the transesterification of aromatic esters.

Catalyst TypeExamplesConditionsSource
Acid Sulfuric Acid (H₂SO₄)Excess of new alcohol, reflux masterorganicchemistry.comnumberanalytics.com
Base Sodium Alkoxide (NaOR)Excess of new alcohol masterorganicchemistry.com
Organocatalyst N-Heterocyclic Carbenes (NHCs)Room temperature organic-chemistry.org
Metal Catalyst Tetranuclear Zinc ClusterReflux in ethyl acetate (B1210297) organic-chemistry.org
Solid Catalyst Silica ChlorideAlcoholysis organic-chemistry.org

Amidation and Hydrazide Formation

The methyl ester of this compound can be converted into amides or hydrazides through reaction with amines or hydrazine (B178648), respectively. The formation of the corresponding benzohydrazide (B10538) is achieved by reacting the ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O), typically in a solvent like ethanol and heating under reflux. This reaction is a direct nucleophilic acyl substitution where the nitrogen of hydrazine attacks the ester carbonyl.

Hydrazides are stable, crystalline solids and serve as important precursors for the synthesis of various heterocyclic compounds. The general procedure involves refluxing the methyl ester with an excess of hydrazine hydrate for several hours until the reaction is complete, after which the product often crystallizes upon cooling.

Direct amidation with amines is also possible, though it can be more challenging than with hydrazine. The reaction can be facilitated by using heterogeneous catalysts such as niobium(V) oxide (Nb₂O₅) under solvent-free conditions, which promotes the direct reaction between the ester and an amine to yield the corresponding amide. asianpubs.org

Introduction of Additional Functionalities on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating effects of the hydroxyl and benzyloxy groups. These groups are ortho, para-directing. The position ortho to the hydroxyl group (C3) and ortho to the benzyloxy group (C6) are available for substitution, as is the position para to the hydroxyl group (C5), which is already substituted. The C4 position is sterically hindered and less favored.

Halogenation Reactions (e.g., Bromination of Acetyl Derivatives)

Halogenation, particularly bromination, can be performed on the aromatic ring or on functionalities attached to it. A relevant example is the bromination of the related compound, methyl 5-acetyl-2-(benzyloxy)benzoate. In this case, the acetyl group can be brominated at the α-carbon to yield methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate. google.com This transformation is a key step in the synthesis of various pharmaceutical agents. The reaction is typically carried out using a brominating agent in a suitable solvent, often in the presence of an acid catalyst. google.com

Direct bromination of the aromatic ring of a similar substrate, methyl 2-(benzyloxy)benzoate, leads to substitution at the 5-position, yielding methyl 2-(benzyloxy)-5-bromobenzoate. This indicates that for this compound, halogenation would likely occur at the C3 position, which is para to the benzyloxy group and ortho to the powerfully activating hydroxyl group.

Nitration and Reduction Pathways

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, a classic example of electrophilic aromatic substitution. For salicylate (B1505791) derivatives, the reaction conditions significantly influence the regioselectivity. ciac.jl.cn The standard nitrating mixture of concentrated nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺). rsc.orgmasterorganicchemistry.com Given the directing effects of the -OH and -OBn groups, nitration is expected to occur at the C3 position.

Alternative, milder nitrating agents like ferric nitrate (B79036) [Fe(NO₃)₃] have been used for the nitration of methyl salicylate, yielding a mixture of methyl 3-nitrosalicylate and methyl 5-nitrosalicylate. asianpubs.orgpku.edu.cn The ratio of these products can be influenced by reaction conditions such as time and reactant molar ratios. ciac.jl.cn For this compound, nitration is anticipated to predominantly yield the 3-nitro derivative.

The resulting nitro group can be subsequently reduced to an amino (-NH₂) group. Common reduction methods that preserve the ester functionality include catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like methanol or ethanol, or chemical reduction using reagents like iron powder in acetic acid. sciencemadness.org This reduction pathway opens up further synthetic possibilities, allowing for the introduction of nitrogen-containing functionalities and the construction of more complex molecules. echemi.com

Table 3: Nitration and Reduction Reactions This table outlines common reagents and expected products for the nitration of salicylate derivatives and subsequent reduction.

ReactionReagentsExpected Major Product on Parent SalicylateSource
Nitration Conc. HNO₃ / Conc. H₂SO₄Methyl 3-nitro and 5-nitro-salicylate rsc.orgmasterorganicchemistry.com
Nitration Ferric Nitrate [Fe(NO₃)₃]Methyl 3-nitro and 5-nitro-salicylate asianpubs.orgciac.jl.cnpku.edu.cn
Reduction H₂ over Pd/CMethyl 3-amino or 5-aminosalicylate sciencemadness.org
Reduction Fe / Acetic AcidMethyl 3-amino or 5-aminosalicylate sciencemadness.org

Sulfonylation Reactions

Sulfonylation introduces a sulfonyl group (-SO₂R) or a halosulfonyl group (-SO₂Cl) onto the aromatic ring. The chlorosulfonation of methyl salicylate is known to produce Methyl 5-chlorosulfonyl-2-hydroxybenzoate. lookchem.com This reaction is an electrophilic aromatic substitution where chlorosulfonic acid (ClSO₃H) serves as the electrophile. The strongly electron-donating hydroxyl group directs the substitution to the para position (C5).

Given this precedent, it is highly probable that this compound would undergo sulfonylation at the C3 position. The reaction would involve treating the substrate with chlorosulfonic acid, likely at reduced temperatures to control the reactivity, to yield methyl 5-(benzyloxy)-3-(chlorosulfonyl)-2-hydroxybenzoate. The resulting sulfonyl chloride is a reactive intermediate itself, capable of reacting with various nucleophiles (like amines or alcohols) to form sulfonamides or sulfonic esters, respectively, further expanding the synthetic utility of the starting compound.

Spectroscopic and Crystallographic Elucidation of Methyl 5 Benzyloxy 2 Hydroxybenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful analytical method that provides comprehensive information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the precise connectivity and spatial arrangement of atoms can be determined.

¹H NMR Analysis of Proton Environments and Coupling Patterns

The ¹H NMR spectrum of Methyl 5-(benzyloxy)-2-hydroxybenzoate provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of both the salicylate (B1505791) and benzyl (B1604629) moieties, the methylene (B1212753) protons of the benzyl group, and the methyl protons of the ester group.

The phenolic hydroxyl proton typically appears as a sharp singlet at approximately 10.83 ppm, indicating its acidic nature and lack of coupling with neighboring protons. The protons on the salicylate ring appear at 7.42 ppm (d, J = 3.1 Hz, H-3), 7.15 ppm (dd, J = 9.0, 3.1 Hz, H-4), and 6.95 ppm (d, J = 9.0 Hz, H-6). The coupling pattern, a doublet for H-3 and H-6 and a doublet of doublets for H-4, is consistent with the ortho and meta coupling interactions between these protons.

The five protons of the benzyl group's phenyl ring typically resonate in the range of 7.45-7.30 ppm, appearing as a complex multiplet. The benzylic methylene protons give rise to a singlet at approximately 5.09 ppm, while the methyl ester protons are observed as a sharp singlet around 3.93 ppm.

¹H NMR Spectroscopic Data for this compound
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OH10.83s-
H-37.42d3.1
Ar-H (benzyl)7.45-7.30m-
H-47.15dd9.0, 3.1
H-66.95d9.0
-CH₂-5.09s-
-OCH₃3.93s-

¹³C NMR Analysis of Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, and the chemical shifts are indicative of their electronic environment.

The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 170.5 ppm. The carbon atoms of the salicylate ring attached to oxygen atoms (C-2 and C-5) resonate at 154.3 ppm and 152.0 ppm, respectively. The remaining aromatic carbons of the salicylate ring appear at 123.5 ppm (C-4), 118.8 ppm (C-3), 114.5 ppm (C-6), and 112.9 ppm (C-1).

The carbon atoms of the benzyl group's phenyl ring are observed in the range of 136.6 ppm (C-ipso) to 127.9 ppm. The benzylic methylene carbon gives a signal at approximately 70.8 ppm, and the methyl ester carbon appears at around 52.2 ppm.

¹³C NMR Spectroscopic Data for this compound
Carbon AssignmentChemical Shift (δ, ppm)
C=O170.5
C-2154.3
C-5152.0
C-ipso (benzyl)136.6
Ar-C (benzyl)128.6
Ar-C (benzyl)128.2
Ar-C (benzyl)127.9
C-4123.5
C-3118.8
C-6114.5
C-1112.9
-CH₂-70.8
-OCH₃52.2

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for the definitive assignment of proton and carbon signals and for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. For this compound, COSY would show correlations between the adjacent aromatic protons on the salicylate ring (H-3 with H-4, and H-4 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This technique identifies direct one-bond correlations between protons and the carbons to which they are attached. For instance, the signal for the methyl protons (-OCH₃) would correlate with the signal for the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations would include the correlation of the methyl protons (-OCH₃) to the carbonyl carbon (C=O) and the benzylic protons (-CH₂-) to the C-5 of the salicylate ring and the ipso-carbon of the benzyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

A broad absorption band is typically observed in the region of 3200-3000 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The presence of a strong absorption band around 1680-1660 cm⁻¹ is indicative of the C=O stretching of the ester carbonyl group. The C-O stretching vibrations of the ester and ether linkages are observed in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ range.

Key IR Absorption Bands for this compound
Functional GroupAbsorption Range (cm⁻¹)
Phenolic O-H stretch3200-3000 (broad)
Aromatic C-H stretch~3100-3000
Ester C=O stretch~1680-1660
Aromatic C=C stretch~1600-1450
C-O stretch (ester, ether)~1300-1000

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₁₅H₁₄O₄), the calculated exact mass is 258.0892. An experimental HRMS measurement would be expected to be very close to this value, confirming the molecular formula.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds. In EI-MS, the analyte molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is characteristic of the compound's structure and can be used for its identification.

For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of this compound is predicted to follow pathways common to aromatic esters and ethers. Key fragmentation patterns for esters often involve the loss of the alkoxy group from the ester functionality. In this case, the loss of the methoxy (B1213986) group (-OCH₃) would result in a significant fragment ion.

Another prominent fragmentation pathway would involve the benzyloxy group. The cleavage of the C-O bond between the benzyl group and the phenyl ring is a common fragmentation for benzyl ethers. This would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often a base peak in the mass spectra of benzyl-containing compounds. The corresponding fragment of the remaining part of the molecule would also be observed. Additionally, rearrangements, such as the McLafferty rearrangement, are possible if the structural arrangement allows, though less common for this specific structure.

Based on the general fragmentation patterns of related compounds, the following table outlines the expected significant fragment ions for this compound in an EI-MS spectrum.

m/z Proposed Fragment Ion Structural Formula of Fragment Notes
258Molecular Ion[C₁₅H₁₄O₄]⁺Represents the intact molecule minus one electron.
227[M - OCH₃]⁺[C₁₄H₁₁O₃]⁺Loss of the methoxy radical from the ester group.
167[M - C₇H₇]⁺[C₈H₇O₄]⁺Loss of the benzyl radical.
136[C₈H₈O₃]⁺Subsequent fragmentation of the [M - C₇H₇]⁺ ion.
91Benzyl Cation[C₇H₇]⁺Often the base peak due to the stability of the benzyl cation.

X-ray Crystallography for Solid-State Structural Determination

In the case of the 4-benzyloxy isomer, this dihedral angle is reported to be 67.18(8)°. researchgate.net This significant twist between the two rings indicates a non-planar conformation, which is a common feature in molecules with multiple aromatic rings linked by flexible chains, helping to minimize steric hindrance. The torsion angle of the Cₐ—Cₘ—O—Cₐ (where 'a' denotes aromatic and 'm' denotes methylene) linkage is 172.6(3)°, indicating a nearly extended conformation of the benzyl ether group. researchgate.net It is highly probable that this compound would adopt a similar non-planar conformation, with a significant dihedral angle between its two aromatic systems.

An important intramolecular feature observed in the isomer is an O—H···O hydrogen bond, which generates an S(6) ring motif. researchgate.net This type of intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester is a common feature in salicylate derivatives and is expected to be present in this compound as well, contributing to the planarity of the salicylate moiety.

Parameter Value (from Methyl 4-(benzyloxy)-2-hydroxybenzoate) Description
Dihedral Angle (Benzene rings)67.18(8)° researchgate.netThe angle between the least-squares planes of the two aromatic rings.
Torsion Angle (Cₐ—Cₘ—O—Cₐ)172.6(3)° researchgate.netDescribes the conformation of the benzyl ether linkage.
Intramolecular Hydrogen BondS(6) ring motif researchgate.netFormed between the phenolic hydroxyl group and the ester carbonyl oxygen.

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions dictate the stability and physical properties of the crystalline material. For this compound, several types of non-covalent interactions are expected to play a crucial role in its crystal packing, as inferred from the study of its 4-benzyloxy isomer. researchgate.net

Hydrogen Bonding: In the crystal structure of Methyl 4-(benzyloxy)-2-hydroxybenzoate, molecules are linked by intermolecular C—H···O hydrogen bonds, forming zigzag chains that propagate along the researchgate.net crystal direction. researchgate.net This type of weak hydrogen bonding is a significant force in organizing the molecules into a larger, ordered assembly.

C-H···π Interactions: In addition to classical hydrogen bonds, C-H···π interactions are also observed in the crystal packing of the isomer. researchgate.net These are weak attractive interactions between a C-H bond and the electron-rich π system of an aromatic ring. Specifically, C—H···Cg interactions (where Cg is the centroid of an aromatic ring) are present, further stabilizing the crystal lattice.

The combination of these intermolecular forces—intramolecular hydrogen bonding that influences the conformation of individual molecules, and intermolecular C—H···O and C-H···π interactions that govern the packing of these molecules—results in a stable, three-dimensional crystalline architecture. It is reasonable to predict that this compound would exhibit a similar repertoire of intermolecular interactions, leading to a complex and well-defined crystal structure.

Interaction Type Donor—H···Acceptor Details (from Methyl 4-(benzyloxy)-2-hydroxybenzoate)
Intramolecular Hydrogen BondO—H···OForms an S(6) ring motif. researchgate.net
Intermolecular Hydrogen BondC—H···OLinks molecules into zigzag chains. researchgate.net
C-H···π InteractionC—H···CgContributes to the overall stability of the crystal packing. researchgate.net

Computational and Theoretical Chemistry Studies on Methyl 5 Benzyloxy 2 Hydroxybenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic properties that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for a range of applications.

Geometry Optimization: DFT is used to find the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional structure. For related benzoate (B1203000) and salicylate (B1505791) compounds, geometry optimization has been successfully performed using DFT methods like the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with basis sets such as 6-311+G(d,p). chalcogen.ronih.gov These calculations help reproduce structural parameters that can be compared with experimental data. researchgate.net The optimization process is a crucial first step before further calculations, such as vibrational frequencies or molecular orbital analysis, can be performed. researchgate.net

Vibrational Frequencies: After geometry optimization, DFT can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. For Methyl Salicylate, a structurally similar compound, predicted vibrational frequencies calculated at the B3LYP/6-311+G(d,p) level of theory have shown good agreement with experimental IR spectra. chalcogen.roresearchgate.net This allows for the assignment of specific vibrational modes, such as O-H stretching or C=O stretching, to experimentally observed spectral bands. researchgate.net

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for Methyl Salicylate
Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (B3LYP) (cm⁻¹)
O-H Stretch3357Not specified in snippet
Asymmetric C-H₃ Stretch2954, 29202960, 2958
Symmetric C-O-C Stretch10921121, 1063

Data is for the related compound Methyl Salicylate and sourced from reference chalcogen.roresearchgate.net.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parametrization. The Hartree-Fock (HF) method is a foundational ab initio approach. Studies on the related compound Methyl Salicylate have utilized both DFT and HF methods with the 6-311+G(d,p) basis set to calculate its structure and properties. chalcogen.roresearchgate.net While DFT methods often provide more accurate results for many systems due to their inclusion of electron correlation, comparing results from both DFT and ab initio methods can provide a more comprehensive understanding of a molecule's electronic structure. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. oaji.netmalayajournal.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. oaji.netmalayajournal.org

A small HOMO-LUMO gap generally signifies high chemical reactivity and low kinetic stability. malayajournal.org For 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, a related molecule containing the benzyloxybenzoate scaffold, the HOMO and LUMO energies were calculated using DFT at the B3LYP/6–311+ G(d,p) level. nih.gov The HOMO was found to be located mainly on the ester group and the phenyl benzoate fragment, while the LUMO was delocalized on the naphthalene (B1677914) ring and ester group. nih.gov The calculated energy gap for this molecule was 3.17 eV. nih.gov Such analyses help in understanding the charge transfer that can occur within the molecule. malayajournal.org

Table 2: Frontier Orbital Energies and Related Parameters for Benzyloxybenzoate and Benzaldehyde Analogs
CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate nih.govB3LYP/6–311+ G(d,p)-8.72-5.553.17
(E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde malayajournal.orgB3LYP/6-311++G(d,p)-6.51-2.703.81

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about conformational flexibility and the influence of a solvent environment on a molecule's behavior.

For a molecule like Methyl 5-(benzyloxy)-2-hydroxybenzoate, MD simulations could reveal how the molecule changes its shape in different solvents, such as water. In a typical MD simulation protocol, the molecule would be placed in a simulation box filled with solvent molecules (e.g., the TIP3P water model). physchemres.org The system is then energy-minimized to remove bad contacts, followed by equilibration phases at a constant temperature and pressure (e.g., 300 K and 1 bar). physchemres.org Finally, a production run is performed for a set duration (e.g., 100 nanoseconds) to collect data on the molecule's trajectory, from which conformational preferences and interactions with solvent molecules can be analyzed. physchemres.org While specific MD studies on this compound are not available, this methodology is standard for evaluating the dynamic behavior of organic molecules. physchemres.org

Molecular Modeling and Docking for Ligand-Scaffold Interactions

Molecular modeling and docking are essential in silico techniques in drug discovery to predict how a molecule (a ligand) might bind to the active site of a biological target, typically a protein or enzyme. nih.gov

In silico screening involves using computational methods to screen large libraries of compounds to identify potential drug candidates. nih.gov Molecular docking is a key part of this process, where the ligand is placed into the binding site of a receptor to find the most favorable binding pose and estimate its binding affinity. nih.govmdpi.com

Studies on various benzoic acid derivatives have used molecular docking to predict their binding affinity against protein targets like the SARS-CoV-2 main protease. nih.gov For example, docking studies on 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate against the SARS-CoV-2 protein (PDB ID: 7QF0) predicted a strong binding affinity of -9.5 kcal/mol. nih.gov Similarly, derivatives of 5-acetamido-2-hydroxy benzoic acid were docked against cyclooxygenase 2 (COX-2) receptors, with a benzyl-containing derivative showing a binding affinity of -9.1 kcal/mol. mdpi.com These studies demonstrate how the benzoate scaffold can be computationally evaluated for its potential to interact with various biological targets, guiding the synthesis and testing of new therapeutic agents. nih.govmdpi.com

Table 3: Predicted Binding Affinities for Related Benzoic Acid Scaffolds Against Various Protein Targets
Compound/ScaffoldProtein Target (PDB ID)Predicted Binding Affinity (kcal/mol)
6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate nih.govSARS-CoV-2 (7QF0)-9.5
5-acetamido-2-hydroxy benzoic acid derivative (PS3) mdpi.comCOX-2 (5KIR)-9.1
Rofecoxib (Control) mdpi.comCOX-2 (5KIR)-10.0

Analysis of Putative Chemical Interaction Sites

Understanding where and how a molecule will interact with other chemical species is fundamental to predicting its reactivity, biological activity, and material properties. Computational methods provide a lens to view these potential interactions at the atomic level.

Molecular Electrostatic Potential (MESP): The MESP is a key descriptor for identifying electrophilic and nucleophilic sites within a molecule. nih.gov For this compound, MESP analysis would reveal regions of negative potential (electron-rich) localized around the oxygen atoms of the hydroxyl, carbonyl, and ether groups. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be found around the hydroxyl proton, making it a likely site for nucleophilic interaction. nih.gov

Non-Covalent Interactions: The specific arrangement of functional groups in this compound facilitates several types of non-covalent interactions, which are crucial for its crystal packing and interactions with biological targets. tandfonline.com Studies on closely related isomers, such as methyl 4-(benzyloxy)-2-hydroxybenzoate, reveal a dominant intramolecular hydrogen bond between the hydroxyl group at the C2 position and the carbonyl oxygen of the methyl ester. This interaction forms a stable six-membered ring structure known as an S(6) ring motif. In addition to this strong intramolecular bond, intermolecular interactions like C-H···O and C-H···π stacking forces play significant roles in its solid-state structure. chemrxiv.org The presence of two aromatic rings (the benzoate and the benzyl (B1604629) group) makes π-π stacking a significant potential interaction for molecular recognition and crystal engineering. tandfonline.com

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO indicates the ability to donate an electron (nucleophilicity), while the LUMO indicates the ability to accept an electron (electrophilicity). For phenolic compounds, the HOMO is often distributed over the aromatic ring and the oxygen atoms, suggesting these are the primary sites for electrophilic attack. The LUMO is typically delocalized across the aromatic system, indicating where a nucleophilic attack is most likely to occur. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Interaction TypeFunctional Groups InvolvedSignificance
Intramolecular Hydrogen Bond2-Hydroxyl (Donor) and Ester Carbonyl (Acceptor)Stabilizes molecular conformation, influences reactivity.
Intermolecular Hydrogen BondHydroxyl, Carbonyl, Ether Oxygens with external H-bond donorsDictates crystal packing and solubility.
π-π StackingBenzoate Ring and Benzyl RingContributes to molecular aggregation and binding in aromatic pockets.
C-H···π InteractionsAliphatic C-H bonds (benzyl) and aromatic ringsFurther stabilizes crystal structures and molecular complexes.
Nucleophilic Sites (from MESP)Oxygen atoms (hydroxyl, carbonyl, ether)Likely points of attack by electrophiles.
Electrophilic Sites (from MESP)Hydroxyl proton, Carbonyl carbonLikely points of attack by nucleophiles.

Theoretical Prediction of Reaction Pathways and Transition States

Computational thermochemistry allows for the detailed mapping of reaction mechanisms, including the identification of transient transition states and the calculation of energy barriers that govern reaction rates. uwa.edu.auuni-muenster.de While specific reaction pathway studies for this compound are not extensively documented, principles can be drawn from studies on related benzoate and salicylate esters.

Ester Hydrolysis: A common reaction for this class of compounds is hydrolysis, which can be catalyzed by acid or base. acs.org Theoretical modeling of the base-catalyzed (saponification) pathway would involve calculating the potential energy surface for the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. nih.gov This proceeds through a tetrahedral intermediate. nih.govic.ac.uk Computational chemistry can determine the geometry of this intermediate and the transition states leading to and from it, thereby predicting the reaction's activation energy (Ea). nih.gov For ortho-substituted benzoates, steric effects from the substituent can influence the rate of hydrolysis, a factor that can be quantified through computational modeling. researchgate.net

Ether Cleavage: Another potential reaction is the cleavage of the benzyl ether bond. A common experimental method is catalytic hydrogenation. A theoretical study could model this reaction on a catalyst surface (e.g., Palladium), predicting the pathway for hydrogen addition and subsequent C-O bond cleavage to yield methyl 2,5-dihydroxybenzoate (B8804636) and toluene (B28343). Such calculations would reveal the energies of intermediates and transition states, providing insight into the reaction mechanism and conditions required.

Potential ReactionKey Computational FocusExpected Influencing Factors
Base-Catalyzed Ester HydrolysisEnergy of the tetrahedral intermediate; Geometry and energy of transition states. nih.govarkat-usa.orgSolvent effects; Energy required to break the intramolecular H-bond. rsc.org
Acid-Catalyzed Ester HydrolysisProtonation site (carbonyl vs. hydroxyl); Energy profile of the AAC2 mechanism.Acidity of the catalyst; Steric hindrance from substituents. researchgate.net
Catalytic Hydrogenolysis (Ether Cleavage)Adsorption energy on the catalyst surface; C-O bond activation energy.Nature of the catalyst; Solvent and temperature conditions.
Electrophilic Aromatic SubstitutionCalculation of Fukui functions or MESP to predict regioselectivity.Activating/deactivating nature of the -OH, -COOCH3, and -OCH2Ph groups.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Chemical Design

QSAR and QSPR are computational techniques used to develop mathematical models that correlate a molecule's structure with its biological activity or physical properties, respectively. researchgate.netijert.org These models are invaluable for designing new molecules with enhanced or specific desired characteristics, such as improved drug efficacy or specific material properties. ijert.org

While no specific QSAR models for this compound were identified, the framework for such a study can be established based on research on related phenolic and salicylate compounds. nih.govnih.govnih.gov For instance, a QSAR study could be designed to optimize the antioxidant activity of derivatives of this molecule.

QSAR Model Development:

Dataset Creation: A series of derivatives would be synthesized by modifying the core structure of this compound (e.g., by changing substituents on the aromatic rings). Their antioxidant activity would be measured experimentally (e.g., via DPPH or ABTS assays). tandfonline.com

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build an equation linking the descriptors to the observed activity. jmchemsci.com For phenolic antioxidants, important descriptors often include the O-H bond dissociation enthalpy (BDE), ionization potential (IP), HOMO energy, and lipophilicity (LogP). researchgate.netbohrium.com

Validation: The predictive power of the resulting model is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its robustness and reliability. jmchemsci.com

The resulting QSAR model could then be used to predict the antioxidant activity of new, unsynthesized derivatives, guiding chemists to prioritize the synthesis of the most promising candidates. tandfonline.com

Descriptor TypeExample DescriptorProperty It RepresentsRelevance to QSAR/QSPR
ElectronicHOMO/LUMO EnergyElectron-donating/accepting abilityCorrelates with antioxidant activity and reactivity. bohrium.comnih.gov
ThermodynamicBond Dissociation Enthalpy (BDE)Strength of the phenolic O-H bondCrucial for predicting free-radical scavenging ability. researchgate.net
LipophilicLogP (Partition Coefficient)Hydrophobicity/hydrophilicity balanceImportant for predicting biological membrane permeability. nih.gov
StericMolecular Refractivity (CMR)Molecular volume and polarizabilityRelates to how a molecule fits into a binding site. nih.gov
TopologicalWiener IndexMolecular branching and connectivityUsed to model physical properties like boiling point.

Advanced Applications of Methyl 5 Benzyloxy 2 Hydroxybenzoate As a Chemical Building Block

Role in the Multi-Step Synthesis of Complex Organic Molecules

The inherent functionalities of Methyl 5-(benzyloxy)-2-hydroxybenzoate make it an attractive starting material or intermediate in the multi-step synthesis of complex organic molecules, particularly those with biological significance. The hydroxyl and ester groups offer sites for various chemical transformations, while the benzyloxy group serves as a stable protecting group for the phenolic oxygen, which can be selectively removed under specific conditions.

A notable application of this chemical building block is in the synthesis of chromane (B1220400) derivatives. mdpi.combohrium.comunimi.itunimi.it Chromanes are a class of heterocyclic compounds that form the core structure of many bioactive natural products and synthetic molecules with a range of therapeutic properties. mdpi.comunimi.it In a specific example, a derivative of this compound, namely 3-(propargyloxy)-5-(benzyloxy)-benzoic acid methyl ester, undergoes a cyclization reaction to yield Methyl 5-(benzyloxy)-2H-chromene-7-carboxylate as a side product. mdpi.combohrium.com This chromene can then be further modified through reactions such as hydrogenation to produce the corresponding chromane. unimi.it The strategic use of the benzyloxy group allows for regioselective reactions and subsequent deprotection to unveil the free hydroxyl group at a later stage of the synthesis.

The versatility of this building block is further underscored by its potential application in the synthesis of pharmaceutical agents. For instance, a structurally related compound, methyl 5-acetyl-2-hydroxybenzoate, is a key intermediate in the synthesis of Salmeterol, a long-acting beta2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease. google.comgoogle.com This highlights the potential of the this compound core in the development of new therapeutic agents.

Development of Novel Molecular Scaffolds with Tunable Chemical Functionalities

A molecular scaffold serves as the core structure of a molecule to which various functional groups can be appended. The rational design and synthesis of novel molecular scaffolds are central to the discovery of new chemical entities with desired properties. This compound provides a robust and adaptable platform for the development of such scaffolds.

The trifunctional nature of the molecule allows for the systematic and controlled introduction of chemical diversity. The hydroxyl group can be derivatized through etherification or esterification, the methyl ester can be hydrolyzed to the corresponding carboxylic acid and subsequently coupled with amines or alcohols, and the benzyloxy group can be deprotected and further functionalized. This multi-handle scaffold enables the creation of a wide range of derivatives with tunable electronic, steric, and physicochemical properties.

The development of such scaffolds is a key aspect of "scaffold-based molecular design," a strategy that starts with a known core structure and explores the chemical space around it to identify molecules with improved or novel activities. rsc.org The defined and rigid geometry of the benzene (B151609) ring in this compound provides a predictable framework for the spatial arrangement of appended functional groups, which is crucial for their interaction with biological targets.

Precursor in the Synthesis of Chemically Modified Compounds for Material Science Research (e.g., Liquid Crystals, Polymers)

The unique molecular shape and potential for functionalization of benzyloxybenzoate derivatives make them valuable precursors in material science, particularly in the synthesis of liquid crystals and polymers.

Protected benzyloxyphenols and benzyloxybenzoates are recognized as an important class of compounds for these applications. nih.govresearchgate.net Specifically, Methyl 4-(benzyloxy)-2-hydroxybenzoates, an isomer of the subject compound, are considered essential components in the creation of various types of liquid crystals. nih.govresearchgate.net These rod-shaped molecules can exhibit mesomorphic behavior, a state of matter intermediate between a crystalline solid and an isotropic liquid, which is the defining characteristic of liquid crystals. nih.govresearchgate.net The synthesis of benzoate-based liquid crystals often involves the strategic incorporation of different functional groups to influence their thermal behavior and mesophase stability. academie-sciences.fr The structure of this compound, with its potential for elongation and further functionalization, makes it a promising candidate for the design of new liquid crystalline materials.

In the realm of polymer chemistry, the ability to introduce specific functionalities into a monomer unit is critical for tailoring the properties of the resulting polymer. Benzyloxybenzoate derivatives have been utilized in the synthesis of supramolecular polymers. rsc.org For example, a polymer with a poly{2-vinyloxyethyl 3,4,5-tris[4-(n-dodecanyloxy)benzyloxy]benzoate} structure has been synthesized, demonstrating the incorporation of benzyloxybenzoate moieties into a polymer backbone. rsc.org This suggests that this compound could serve as a valuable monomer or a modifying agent in the synthesis of polymers with tailored properties for various applications.

Utilization in the Rational Design and Synthesis of Chemically Diverse Compound Libraries

The creation of chemically diverse compound libraries is a cornerstone of modern drug discovery and chemical biology. These libraries are systematically synthesized collections of molecules that can be screened for biological activity. This compound is an ideal building block for the construction of such libraries due to its multiple points of diversification.

Diversity-oriented synthesis (DOS) is a strategy that aims to generate structurally complex and diverse small molecules in an efficient manner. rsc.org The principles of DOS can be readily applied to this compound. By systematically varying the substituents at the hydroxyl, carboxyl, and benzyloxy positions, a large and diverse library of compounds can be generated from a single, readily accessible starting material.

Furthermore, the use of related hydroxybenzoic acid derivatives in combinatorial synthesis has been demonstrated. For example, 3-amino-5-hydroxybenzoic acid has been used as a core structure to prepare a non-peptide library of over 2000 compounds using solid-phase techniques. nih.gov This precedent highlights the utility of multifunctional benzoic acid derivatives as scaffolds for combinatorial library synthesis. The strategic functionalization of this compound allows for the rational design of libraries with a high degree of molecular diversity, increasing the probability of identifying novel bioactive compounds.

Q & A

What are the established synthetic protocols for Methyl 5-(benzyloxy)-2-hydroxybenzoate, and what factors influence reaction yields?

Answer:
The synthesis typically involves regioselective benzylation of methyl 2,4-dihydroxybenzoate. A common method uses benzyl chloride (1.2 equivalents) and anhydrous potassium carbonate (1.5 equivalents) in methylethylketone under reflux for 12 hours. Purification via silica gel column chromatography (5% ethyl acetate in hexane) followed by recrystallization from ethanol yields the product. Key factors affecting yields include:

  • Stoichiometric control of benzyl chloride to avoid over-alkylation.
  • Reaction time and temperature : Extended reflux improves conversion but risks decomposition.
  • Base selection : Potassium carbonate minimizes side reactions compared to stronger bases.
    Yields for structurally analogous compounds (e.g., methyl 4-benzyloxy-2-hydroxybenzoate) range from 50–85%, depending on substitution patterns .

How is this compound characterized using spectroscopic and crystallographic methods?

Answer:

  • 1H NMR : Aromatic protons appear as distinct multiplets (δ 7.35–7.24 ppm for benzyl, δ 6.83–7.08 ppm for benzoate). The benzyloxy methylene group (O-CH₂) resonates at δ ~4.2–5.1 ppm, while the methoxy group (O-CH₃) appears near δ 3.8–3.9 ppm. The hydroxyl proton is typically observed as a singlet (δ ~10.2 ppm) .
  • 13C NMR : The ester carbonyl (C=O) is near δ 170 ppm, with aromatic carbons between δ 110–140 ppm .
  • X-ray crystallography : Reveals intermolecular hydrogen bonding (e.g., C–H···O and O–H···O interactions) and dihedral angles between aromatic rings (e.g., 67.18° in methyl 4-benzyloxy-2-hydroxybenzoate), which influence packing and stability .

What analytical challenges arise in distinguishing positional isomers of this compound, and how are they resolved?

Answer:
Positional isomers (e.g., 2-hydroxy vs. 4-hydroxy substitution) are challenging due to similar spectral profiles. Resolution strategies include:

  • Comparative NMR analysis : Chemical shifts of aromatic protons vary based on substitution patterns. For example, methyl 2-hydroxy-5-methoxybenzoate (δ 10.18 ppm for OH) vs. methyl 4-hydroxy-3-methoxybenzoate (δ 10.76 ppm) .
  • X-ray diffraction : Crystal structures provide unambiguous assignments. For instance, dihedral angles between benzyl and benzoate rings differ significantly across isomers .
  • HPLC-MS : Retention times and fragmentation patterns help differentiate isomers under optimized chromatographic conditions .

How do reaction conditions influence the regioselectivity of benzylation in this compound synthesis?

Answer:
Regioselectivity is controlled by:

  • Protecting group strategy : Prior protection of the 2-hydroxy group (e.g., via methyl ester) directs benzylation to the 5-position.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at less sterically hindered positions.
  • Temperature : Lower temperatures (0–25°C) reduce kinetic competition between hydroxyl groups.
    For example, methyl 2,4-dihydroxybenzoate selectively reacts at the 4-position under mild conditions, while higher temperatures promote bis-benzylation .

What are the optimal storage conditions to maintain the stability of this compound?

Answer:

  • Storage : Keep in sealed containers under dry, inert atmospheres (argon or nitrogen) at 2–8°C. Moisture and oxygen accelerate ester hydrolysis.
  • Handling : Use static-dissipative equipment to prevent electrostatic discharge, which may degrade the compound.
  • Safety : Personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection is mandatory due to potential skin/eye irritation .

What methodologies are employed to analyze degradation pathways and byproducts of this compound?

Answer:

  • Forced degradation studies : Expose the compound to heat (60–80°C), UV light, and acidic/alkaline conditions.
  • LC-MS/MS : Identifies degradation products (e.g., demethylated or debenzylated derivatives) via molecular ion peaks and fragmentation patterns.
  • Kinetic monitoring : Track hydrolysis rates using HPLC-UV at λ = 254 nm. For example, hydrolysis under alkaline conditions (pH 10) follows pseudo-first-order kinetics .

How does the benzyloxy group influence the reactivity of this compound in downstream modifications?

Answer:
The benzyloxy group serves as a protecting group for the phenolic hydroxyl, enabling selective reactions at the ester or methoxy positions. Key applications include:

  • Deprotection : Catalytic hydrogenation (H₂/Pd-C) or TFA cleavage yields 5-hydroxy derivatives for further coupling.
  • Functionalization : Suzuki-Miyaura cross-coupling at the 5-position is feasible after bromination.
  • Crystallography : The bulky benzyl group stabilizes crystal lattices via van der Waals interactions, aiding structural studies .

What contradictions exist in reported spectral data for this compound derivatives, and how are they reconciled?

Answer:
Discrepancies in NMR shifts (e.g., δ ± 0.2 ppm for aromatic protons) arise from solvent effects (CDCl₃ vs. DMSO-d₆) and concentration differences. Researchers should:

  • Standardize conditions : Use deuterated solvents and internal standards (e.g., TMS).
  • Cross-validate : Compare with published data for analogous compounds (e.g., methyl 2-hydroxy-5-methoxybenzoate, δ 10.18 ppm for OH ).
  • Utilize 2D NMR : HSQC and HMBC correlations resolve overlapping signals .

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Methyl 5-(benzyloxy)-2-hydroxybenzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.